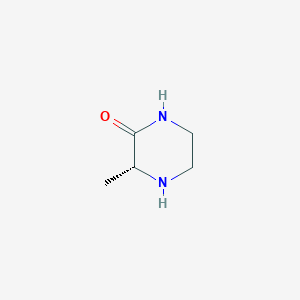

(R)-3-Methylpiperazin-2-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPUWRUTIOUGMZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584107 | |

| Record name | (3R)-3-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922178-61-8 | |

| Record name | (3R)-3-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-methylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Methylpiperazin-2-one

Abstract: This document provides a comprehensive technical overview of (R)-3-Methylpiperazin-2-one, a pivotal chiral building block in modern medicinal chemistry and drug development. It details the compound's fundamental chemical and physical properties, outlines common synthetic strategies with a specific experimental protocol, discusses its applications as a pharmacophore, and covers analytical methods for quality control. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who utilize chiral intermediates for the synthesis of complex, single-enantiomer therapeutic agents.

Chemical Identity and Structure

This compound is a heterocyclic derivative featuring a six-membered piperazinone ring with a chiral center at the C3 position.[1][2] This defined stereochemistry is critical for its application in developing stereospecific pharmaceuticals.[1]

References

(R)-3-Methylpiperazin-2-one CAS number

An In-depth Technical Guide to (R)-3-Methylpiperazin-2-one

CAS Number: 922178-61-8

This guide provides a comprehensive overview of this compound, a chiral building block crucial in the field of medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its physicochemical properties, synthesis, and its role in the creation of pharmacologically active molecules.

Physicochemical Properties

This compound is a heterocyclic derivative valued for its specific stereochemistry, which is essential for the development of enantiomerically pure pharmaceuticals.[1] Its physical and chemical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol [2][3][4] |

| Appearance | White to off-white powder[5] |

| Purity | ≥95%, ≥98%, ≥99.0% (supplier dependent)[4][5] |

| Boiling Point | 289.6 °C at 760 mmHg[5] |

| Density | 0.992 g/cm³[5] |

| Storage Conditions | Room temperature or refrigerated (2-8°C), in a dry, dark place under an inert atmosphere[4][6] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų[2] |

| logP | -0.7[2] |

Synthesis and Purification

The enantiomerically pure form of 3-methylpiperazin-2-one is primarily achieved through asymmetric synthesis.[1] A common strategy involves the cyclization of a chiral precursor. A detailed experimental protocol for its synthesis is outlined in patent CN108129404B.[7]

Experimental Protocol: Synthesis of this compound[8]

Step 1: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

This precursor is synthesized through a reductive amination reaction between N-Cbz-aminoacetaldehyde and a chiral amine, followed by esterification. The patent describes the reaction of N-Cbz-aminoacetaldehyde with a chiral amine in the presence of a reducing agent like sodium triacetoxyborohydride.[7]

Step 2: Hydrogenolysis and Intramolecular Cyclization

-

Reaction Setup: 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate is dissolved in 100mL of methanol in a suitable pressure reactor.

-

Catalyst Addition: 3g of palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The reactor is charged with hydrogen gas to a pressure of 1.8 MPa.

-

Reaction: The mixture is stirred at room temperature overnight. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and methanol (9:1) as the eluent. This yields this compound as a white solid.

The reported yield for this process is 91%, with an HPLC purity of 98.2% and an enantiomeric excess (ee) of 98.3%.[7]

Experimental Workflow

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

| Technique | Purpose | Details |

| High-Performance Liquid Chromatography (HPLC) | Purity and Enantiomeric Excess (ee) Determination | Chiral HPLC is employed to separate the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric purity.[1] A C18 column can be used for purity analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. A patent provides the following ¹H NMR data for a precursor: ¹H NMR(400MHz, CDCl₃): δ = 7.35–7.28(m, 5H), 5.37(s, 1H), 5.14(s, 1H), 5.11(s, 1H), 3.72(s, 3H), 3.36–3.31(m, 2H), 3.24–3.21(m, 1H), 2.81–2.75(m, 1H), 2.64–2.58(m, 1H), 1.30–1.28(d, 3H).[7] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mass spectrometry is used to determine the molecular weight of the compound. For a related derivatized compound, (3R)-3-Methyl-1,4-bis(trimethylsilyl)piperazine-2,5-dione, the molecular weight was determined by MS.[8] |

Role in Drug Development

This compound serves as a critical chiral intermediate in the synthesis of more complex molecules with therapeutic potential. Its derivatives have been investigated for their activity against several biological targets.

EGFR Inhibition in Cancer Therapy

Derivatives of N-methyl piperazine have shown promise as anticancer agents. These compounds have demonstrated cytotoxic activity against various human cancer cell lines, with a suggested mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1]

The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[9] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. EGFR inhibitors block the downstream signaling cascades, thereby inhibiting tumor progression.

Caption: Simplified EGFR signaling pathway and the inhibitory action of its antagonists.

Targeting the Cavα2δ-1 Subunit in Neuropathic Pain

This compound is also a precursor for molecules designed to treat neuropathic pain. These compounds often target the Cavα2δ-1 subunit of voltage-gated calcium channels (VGCCs).[10][11]

In neuropathic pain states, the expression of the Cavα2δ-1 subunit is upregulated in sensory neurons.[10] This leads to increased calcium influx and neurotransmitter release, contributing to pain hypersensitivity. Ligands that bind to Cavα2δ-1, such as gabapentinoids, can modulate this activity and produce an analgesic effect.[11][12]

Caption: Role of Cavα2δ-1 in neuropathic pain and its modulation by specific ligands.

Safety and Handling

According to safety data sheets, this compound may cause serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area.

This document is intended for research and development purposes only. All handling and experiments should be conducted by qualified professionals in a laboratory setting.

References

- 1. This compound|CAS 922178-61-8 [benchchem.com]

- 2. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 922178-61-8 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS 922178-61-8 [homesunshinepharma.com]

- 6. 922178-61-8|this compound|BLD Pharm [bldpharm.com]

- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 8. 3-Methylpiperazine-2,5-dione, (R)-, 2TMS derivative [webbook.nist.gov]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A next generation peripherally restricted Cavα2δ-1 ligand with inhibitory action on Cav2.2 channels and utility in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]

(R)-3-Methylpiperazin-2-one molecular structure

An In-depth Technical Guide to (R)-3-Methylpiperazin-2-one

This guide provides a comprehensive technical overview of this compound, a key chiral intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, properties, synthesis, and biological relevance.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a piperazinone core with a methyl group at the chiral center on position 3, in the (R) configuration. This specific stereochemistry is crucial for its application in the synthesis of single-enantiomer drugs, where biological activity is often dependent on the precise spatial arrangement of atoms.[1][2]

| Identifier | Value |

| IUPAC Name | (3R)-3-methylpiperazin-2-one[3] |

| CAS Number | 922178-61-8[1][3][4] |

| Molecular Formula | C₅H₁₀N₂O[1][3][4][5] |

| Molecular Weight | 114.15 g/mol [1][3][6] |

| SMILES | C[C@@H]1C(=O)NCCN1[3] |

| InChI Key | BSPUWRUTIOUGMZ-SCSAIBSYSA-N[1][3][4] |

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and role in chemical synthesis.

| Property | Value | Source |

| Appearance | Crystalline solid; White to off-white powder | [4][7] |

| Boiling Point | 289.6 ± 33.0 °C (Predicted) | [8] |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [9] |

| Solubility | Freely soluble (302 g/L at 25 °C) (Calculated) | [9] |

| pKa | 15.51 ± 0.40 (Predicted) | [5][8] |

| LogP | -0.7 (XLogP3) | [3][5] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [5][8][10] |

Spectroscopic and Analytical Data

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

| Technique | Data |

| ¹H NMR | (400MHz, CDCl₃): δ = 6.48 (s, 1H), 3.58–3.52 (m, 1H), 3.49–3.42 (m, 1H), 3.35–3.29 (m, 1H), 3.19–3.14 (m, 1H), 3.06–2.99 (m, 1H), 2.12 (s, 1H), 1.42–1.40 (d, 3H).[11] |

| Mass Spectrometry | MS (ES+): m/z 115.16 [M+H]⁺, 137.15 [M+Na]⁺.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₅H₁₀N₂O.[2] |

| FT-IR | The presence of a secondary amine (N-H) group is typically indicated by a stretching vibration in the range of 3200-3500 cm⁻¹.[1] |

| Optical Rotation | [α]ᴅ²⁸ = +36 (c = 0.2 g/100mL, CHCl₃) for a product with 98.3% enantiomeric excess (ee).[11] |

Synthesis and Experimental Protocols

The enantiomerically pure form of 3-methylpiperazin-2-one is primarily achieved through asymmetric synthesis.[1]

Experimental Protocol: Asymmetric Synthesis

A patented method describes the synthesis starting from a protected amino ester intermediate.[11]

Reaction Step: Hydrogenolytic Deprotection and Cyclization

-

Reactants: 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, 100mL of methanol, 3g of palladium on carbon (Pd/C).

-

Procedure:

-

Add the starting material to methanol in a suitable reaction vessel.

-

Add the palladium on carbon catalyst.

-

Pressurize the vessel with hydrogen gas to 1.8 MPa.

-

Stir the reaction mixture at room temperature overnight.

-

-

Monitoring: Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Use an eluent system of ethyl acetate/methanol (9/1).

-

-

Yield: This process yields the final product, this compound, as a white solid with a reported yield of 91%, HPLC purity of 98.2%, and an enantiomeric excess (ee) of 98.3%.[11]

Experimental Protocol: Chiral Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique to determine the enantiomeric purity of the compound.[1]

-

System: An HPLC system equipped with a chiral stationary phase. Columns based on cellulose or amylose derivatives are commonly used.[1]

-

Mobile Phase: A mixture of solvents such as hexane, isopropanol, and ethanol. The exact ratio must be optimized for baseline separation of the (R)- and (S)-enantiomers.

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase or a compatible solvent.

-

Analysis:

-

Inject the sample into the HPLC system.

-

Monitor the elution of the enantiomers using a UV detector.

-

The retention times for the (R)- and (S)-enantiomers will differ.

-

-

Quantification: Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. An ee of >98% is often required for pharmaceutical applications.[1]

Biological Relevance and Applications in Drug Discovery

This compound is not typically a final active pharmaceutical ingredient (API) but serves as a crucial chiral building block for the synthesis of complex, pharmacologically active molecules.[1] The piperazine moiety is a recognized pharmacophore present in numerous antibiotics and other therapeutic agents.[1]

-

Synthetic Intermediate: It is a key intermediate for creating compounds with potential therapeutic uses. For example, N-methyl piperazine derivatives have been incorporated into novel compounds evaluated for their anticancer potential, with a suggested mechanism involving the inhibition of the epidermal growth factor receptor (EGFR).[1][12]

-

Antimicrobial Potential: Derivatives of this compound have demonstrated notable antimicrobial and antibacterial properties.[1]

-

Chirality in Drug Action: The defined (R)-configuration is essential, as different enantiomers can exhibit vastly different biological activities, potencies, and safety profiles.[2] Using enantiomerically pure building blocks like this compound is fundamental for developing safer and more effective targeted therapies.[2]

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and its role as a building block in drug development.

References

- 1. This compound|CAS 922178-61-8 [benchchem.com]

- 2. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 3. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R)-3-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]

- 5. This compound|lookchem [lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS 922178-61-8 [homesunshinepharma.com]

- 8. This compound | 922178-61-8 [chemicalbook.com]

- 9. CAS # 922178-61-8, this compound - chemBlink [chemblink.com]

- 10. 922178-61-8|this compound|BLD Pharm [bldpharm.com]

- 11. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 12. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of (R)-3-Methylpiperazin-2-one

Abstract

(R)-3-Methylpiperazin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure serves as a crucial building block for the synthesis of a wide array of pharmacologically active molecules, where the specific enantiomeric form is often critical for therapeutic efficacy and safety.[1][2] This guide provides a comprehensive overview of the primary asymmetric strategies for the synthesis of this compound, designed to equip researchers and drug development professionals with a thorough understanding of the available methodologies. We will explore synthetic routes originating from the chiral pool, the application of asymmetric catalysis, and classical resolution techniques. Each approach is evaluated based on its efficiency, stereoselectivity, scalability, and practical considerations in a laboratory setting. A detailed, step-by-step experimental protocol for a high-yield synthesis is also provided, accompanied by visual diagrams and comparative data to facilitate practical application.

Introduction: The Significance of Chiral Piperazinones in Drug Discovery

The piperazin-2-one scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[3] Its structural features can enhance properties like water solubility and bioavailability.[2] The introduction of a chiral center, as in this compound, allows for three-dimensional diversity that is crucial for specific interactions with biological targets such as enzymes and receptors.[1][2] Consequently, robust and efficient methods for the enantioselective synthesis of this compound are in high demand to support the development of novel, single-enantiomer therapeutics.[1]

This guide will focus on the most reliable and scientifically vetted methods for synthesizing the (R)-enantiomer, providing both the theoretical underpinnings and practical execution details necessary for successful implementation in a research and development environment.

Key Asymmetric Synthetic Strategies

The synthesis of enantiomerically pure this compound is primarily achieved through methods that can control the stereochemical outcome of the reaction. The main strategies include leveraging the chirality of readily available starting materials (chiral pool synthesis), employing chiral catalysts to induce stereoselectivity (asymmetric catalysis), and separating enantiomers from a racemic mixture (chiral resolution).[1]

Chiral Pool Synthesis: A Reliable Path from Natural Precursors

One of the most direct and frequently employed methods for synthesizing chiral compounds is to start from naturally occurring, enantiomerically pure molecules—a strategy known as chiral pool synthesis. For this compound, D-alanine is an ideal starting material as it already contains the desired stereocenter.

A particularly effective and scalable approach has been detailed in the patent literature, which involves a three-step sequence starting from a protected ethanolamine and a D-amino acid ester.[4] This method is advantageous due to the use of readily available and relatively inexpensive starting materials, safe operational conditions, and high yields with excellent enantiomeric purity (ee > 99%).[4]

The general workflow for this synthesis is depicted below:

Figure 1: Synthetic workflow starting from a protected ethanolamine and D-alanine methyl ester.

The causality behind this experimental design is robust. The initial TEMPO-mediated oxidation is a mild and selective method for converting the primary alcohol of N-Cbz-ethanolamine to the corresponding aldehyde. The subsequent reductive amination with D-alanine methyl ester forms the crucial C-N bond, and because the chirality is already present in the alanine backbone, this step proceeds without compromising the stereocenter. The final step is a tandem deprotection and cyclization; catalytic hydrogenation removes the Cbz protecting group, and the resulting free amine spontaneously undergoes intramolecular cyclization with the ester to form the thermodynamically stable six-membered lactam ring.[2][4]

Asymmetric Catalysis: An Efficient and Modern Approach

Asymmetric catalysis offers a more sophisticated and atom-economical route to chiral molecules. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral piperazinones, several catalytic methods have been developed.

-

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with good to excellent enantioselectivities (up to 90% ee) and diastereoselectivities.[3][5] Similarly, iridium-catalyzed asymmetric hydrogenation of activated pyrazines is another powerful method for accessing chiral piperazines, which can be precursors to piperazinones.[6] These methods are highly attractive for industrial applications due to their high efficiency and the use of catalytic quantities of the chiral-directing agent.

-

Asymmetric Allylic Alkylation: The Stoltz group has developed a palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones to synthesize α-secondary and α-tertiary chiral piperazin-2-ones with high enantiomeric excess.[7] This method provides access to a broader range of substituted chiral piperazinones.

The general principle of asymmetric hydrogenation is illustrated below:

Figure 2: Generalized scheme for asymmetric catalytic hydrogenation.

Chiral Resolution: A Classical but Effective Technique

Chiral resolution is a traditional method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual (R) and (S) forms. While often less efficient than asymmetric synthesis, it can be a practical option when a racemic synthesis is more straightforward.

Two common resolution techniques are:

-

Diastereomeric Salt Formation: The racemic 3-methylpiperazin-2-one is reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the (R) and (S) enantiomers, leading to their separation. This method is highly effective for both analytical confirmation of enantiomeric purity and for preparative-scale separation.[1]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on various factors including the desired scale of the synthesis, cost of reagents, available equipment, and the required level of enantiomeric purity.

| Synthetic Strategy | Key Advantages | Potential Disadvantages | Typical Enantiomeric Excess (ee) |

| Chiral Pool Synthesis | High enantiopurity, reliable, readily available starting materials, scalable.[4] | Limited by the availability of suitable chiral starting materials. | >99%[4] |

| Asymmetric Catalysis | High atom economy, small amounts of chiral material needed, high throughput potential.[3][6] | Catalyst development can be complex and expensive, optimization of reaction conditions may be required. | 90-99%[3][8] |

| Chiral Resolution | Applicable to any racemic mixture, well-established techniques.[1] | Maximum theoretical yield is 50% for one enantiomer, can be labor-intensive, may require recycling of the unwanted enantiomer. | >98% (post-separation)[1] |

Detailed Experimental Protocol: Synthesis via Chiral Pool Approach

The following protocol is adapted from a demonstrated high-yield synthesis of this compound.[4] This self-validating system ensures high purity and enantiomeric excess through the use of a chiral precursor.

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

-

Oxidation of N-Cbz-ethanolamine: In a reaction vessel, dissolve N-Cbz-ethanolamine in an appropriate solvent (e.g., dichloromethane). Cool the solution to -10°C. Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, followed by the slow addition of an oxidizing agent (e.g., sodium hypochlorite solution) while maintaining the temperature.

-

Work-up and Isolation: Upon completion of the reaction (monitored by TLC), quench the reaction and separate the organic layer. Wash, dry, and concentrate the organic phase to yield N-Cbz-aminoacetaldehyde.

-

Reductive Amination: Dissolve the crude N-Cbz-aminoacetaldehyde in an alcohol solvent such as methanol. Add D-alanine methyl ester. Cool the mixture to between -10°C and 0°C.

-

Addition of Reducing Agent: Slowly add a reducing agent (e.g., sodium cyanoborohydride or a similar selective reagent) to the mixture, ensuring the temperature is maintained. Stir until the reaction is complete.

-

Purification: After an aqueous work-up, purify the resulting crude product by column chromatography on silica gel to obtain the chiral diamine derivative as a viscous liquid.

Step 2: Synthesis of this compound

-

Hydrogenolysis and Cyclization: Dissolve the purified methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (e.g., 10g) in methanol (e.g., 100mL) in a high-pressure reactor.[4]

-

Catalyst Addition: Add palladium on carbon (Pd/C, e.g., 10% w/w) to the solution.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 1.8 MPa) and stir the reaction mixture at room temperature overnight.[4]

-

Reaction Monitoring: Monitor the reaction to completion using HPLC.

-

Isolation and Purification: Once the starting material is consumed, carefully vent the reactor and filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

-

Final Purification: Purify the resulting crude solid by silica gel column chromatography (e.g., using an ethyl acetate/methanol eluent system) to yield this compound as a white solid.[4]

Expected Outcome: This procedure has been reported to produce the final product with a yield of approximately 91% and an enantiomeric excess (ee) of over 98%.[4]

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound is a well-addressed challenge in organic chemistry, with several robust methods available to researchers. The chiral pool approach starting from D-alanine offers a reliable, scalable, and high-purity route suitable for many applications.[4] Concurrently, the ongoing development of novel asymmetric catalytic systems continues to provide more efficient and environmentally friendly alternatives.[3][5][6] The choice of method will ultimately be guided by the specific requirements of the research or development program. As the demand for enantiopure pharmaceuticals grows, the refinement of these synthetic strategies will remain a key area of focus, enabling the exploration of new chemical space and the creation of next-generation therapeutics.

References

- 1. This compound|CAS 922178-61-8 [benchchem.com]

- 2. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Methylpiperazin-2-one discovery and history

An In-depth Technical Guide Topic: (R)-3-Methylpiperazin-2-one: Discovery, Synthesis, and Application in Modern Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a chiral heterocyclic compound that has emerged as a cornerstone building block in modern medicinal chemistry. Its rigid, stereodefined structure is a privileged scaffold, integral to the development of numerous therapeutic agents, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes. This guide provides a comprehensive technical overview of its history, the evolution of its synthetic methodologies—from classical resolution to highly efficient asymmetric catalysis—and its critical role in contemporary drug discovery. We will explore the causality behind key experimental choices, present detailed protocols, and offer insights grounded in field-proven applications.

The Emergence of a Privileged Scaffold: Discovery and Historical Context

The piperazine motif has long been recognized as a "privileged scaffold" in medicinal chemistry, owing to its frequent appearance in biologically active compounds and its favorable physicochemical properties.[1] While piperazine derivatives were explored for various therapeutic applications throughout the 20th century, the specific enantiomer, this compound, rose to prominence with the advent of stereospecific drug design.

The watershed moment for this compound was its identification as the key chiral component of Sitagliptin , the first-in-class DPP-4 inhibitor developed by Merck for the treatment of type 2 diabetes.[2][3] Researchers discovered that the precise (R)-configuration at the C3 position of the piperazinone ring was essential for the drug's high potency and selectivity. This discovery catalyzed a surge in research focused on developing efficient, scalable, and enantiomerically pure synthetic routes to this invaluable intermediate.

Caption: Chemical structure of this compound.

The Evolution of Synthetic Strategy: A Journey in Asymmetric Synthesis

The industrial-scale demand for enantiopure this compound drove significant innovation in synthetic organic chemistry. The methodologies evolved from classical, often inefficient techniques to highly sophisticated catalytic asymmetric processes.

Classical Approach: Chiral Resolution

The earliest methods for obtaining single-enantiomer compounds involved the resolution of a racemic mixture.[4]

Methodology:

-

Diastereomeric Salt Formation: A racemic mixture of 3-methylpiperazin-2-one is treated with a chiral resolving agent, such as (-)-Di-p-toluoyl-l-tartaric acid.[5] This reaction forms two diastereomeric salts with different physical properties (e.g., solubility).

-

Fractional Crystallization: The diastereomeric salts are separated by carefully controlled crystallization, exploiting their solubility differences in a given solvent system.[4][5]

-

Liberation of the Enantiomer: The desired diastereomeric salt is isolated and treated with a base to break the salt and liberate the pure this compound enantiomer.

Causality and Limitations: While effective for producing high-purity material, this method is inherently inefficient, with a maximum theoretical yield of only 50%. It is also labor-intensive and generates a significant amount of the undesired (S)-enantiomer as waste, making it less economical and sustainable for large-scale production.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

A more refined strategy utilizes readily available, inexpensive chiral molecules as starting materials. For the synthesis of the (R)-enantiomer, L-alanine (which corresponds to the (S)-configuration but is used to construct the target (R)-piperazinone) is an ideal precursor.

Experimental Protocol: Synthesis from an L-Alanine Ester Derivative

This protocol is based on patented industrial methods that employ reductive amination followed by catalytic cyclization.[6][7]

-

Starting Materials: N-Cbz-aminoacetaldehyde and an L-alanine ester (e.g., methyl ester).

-

Reductive Amination: The N-Cbz-aminoacetaldehyde is reacted with the L-alanine ester in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form the chiral diamine derivative. The choice of a protected aminoacetaldehyde prevents unwanted side reactions.

-

Hydrogenolysis and Intramolecular Cyclization: The resulting intermediate is subjected to catalytic hydrogenation using Palladium on carbon (Pd/C) in a protic solvent like methanol.[7] This crucial step serves two purposes simultaneously:

-

It cleaves the benzyloxycarbonyl (Cbz) protecting group.

-

The newly liberated primary amine spontaneously undergoes an intramolecular cyclization with the adjacent ester group, forming the thermodynamically stable six-membered lactam ring.

-

-

Purification: The final product, this compound, is purified via column chromatography or recrystallization to yield the product with high chemical (>98%) and enantiomeric purity (>98% ee).[7]

Causality and Advantages: This approach is significantly more efficient than resolution as it builds the desired stereochemistry directly into the molecule from the start. The final cyclization step is atom-economical and often proceeds in high yield.

Asymmetric Catalysis: The Pinnacle of Efficiency

The most advanced and widely adopted industrial synthesis, particularly for the production of Sitagliptin, involves the asymmetric hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst.[2][3]

Workflow: Asymmetric Hydrogenation for Sitagliptin Synthesis

Caption: Catalytic asymmetric hydrogenation workflow.

Methodology:

-

Enamine Formation: A β-ketoamide, formed by coupling the triazolopiperazine moiety with a derivative of 2,4,5-trifluorophenylacetic acid, is treated with ammonium acetate to form the prochiral enamine.[5]

-

Asymmetric Hydrogenation: This enamine is hydrogenated under pressure using a rhodium-based catalyst complexed with a chiral ferrocenyl diphosphine ligand (e.g., Josiphos).[2]

-

Stereochemical Induction: The chiral catalyst creates a chiral environment around the double bond, directing the addition of hydrogen to one face of the molecule with extremely high stereoselectivity, yielding the desired (R)-amine of Sitagliptin.

Causality and Industrial Impact: This method represents a landmark in green and sustainable chemistry. It is highly efficient, proceeds with near-perfect enantioselectivity (>99% ee), and reduces the number of synthetic steps and waste generated compared to previous routes.[3] This process was a key factor in making the large-scale production of Sitagliptin economically viable.

Applications in Drug Development

This compound is primarily used as a synthetic intermediate and chiral building block in drug discovery. Its defined stereochemistry is crucial for specific interactions with biological targets, leading to safer and more effective therapies. The piperazinone structure enhances key drug properties like water solubility and bioavailability.[6]

Table 1: Selected Therapeutic Agents Utilizing the this compound Scaffold

| Drug Name | Brand Name | Therapeutic Class | Mechanism of Action |

| Sitagliptin | Januvia® | Antidiabetic | DPP-4 Inhibitor |

| Omarigliptin | Marizev® | Antidiabetic | DPP-4 Inhibitor |

| Trelagliptin | Zafatek® | Antidiabetic | DPP-4 Inhibitor |

The success of this scaffold in DPP-4 inhibitors has solidified its status, and it continues to be explored in the synthesis of novel compounds for other therapeutic areas, including oncology and infectious diseases.[4]

Future Perspectives

The journey of this compound from a niche chemical entity to a blockbuster pharmaceutical intermediate exemplifies the power of asymmetric synthesis in modern medicine. Future research will likely focus on developing novel catalytic systems that are more sustainable, using earth-abundant metals, and further expanding the utility of this and related chiral piperazinone scaffolds. As drug discovery moves towards increasingly complex and three-dimensional molecular architectures, the demand for such well-defined, stereochemically rich building blocks will undoubtedly continue to grow.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sitagliptin – All About Drugs [allfordrugs.com]

- 4. benchchem.com [benchchem.com]

- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

(R)-3-Methylpiperazin-2-one: A Cornerstone Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern pharmaceutical development, the spatial arrangement of atoms within a drug molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences its biological activity. The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit widely different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer drugs has become a standard in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects.[1] This has led to a high demand for chiral building blocks, which are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules.[2]

Among the vast arsenal of chiral building blocks, (R)-3-Methylpiperazin-2-one has emerged as a particularly valuable scaffold in medicinal chemistry. Its rigid, six-membered lactam structure, incorporating two nitrogen atoms, offers a versatile platform for the introduction of molecular diversity. The defined stereochemistry at the C3 position is crucial for establishing specific interactions with biological targets, making it an essential component in the design of targeted therapies. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental for its effective utilization in synthesis and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 922178-61-8 | --INVALID-LINK--[3] |

| Molecular Formula | C₅H₁₀N₂O | --INVALID-LINK--[3] |

| Molecular Weight | 114.15 g/mol | --INVALID-LINK--[3] |

| Appearance | White to off-white powder | --INVALID-LINK--[4] |

| Boiling Point | 289.6 °C at 760 mmHg | --INVALID-LINK--[4] |

| Density | 0.992 g/cm³ | --INVALID-LINK--[4] |

| Purity | ≥ 99.0% | --INVALID-LINK--[4] |

Asymmetric Synthesis of this compound: Strategies and Methodologies

The enantiomerically pure synthesis of this compound is the cornerstone of its application in drug discovery. Several strategies have been developed to achieve high enantiomeric excess (ee), primarily revolving around asymmetric synthesis. The choice of a particular synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product.

Chiral Pool Synthesis: A Practical and Scalable Approach

One of the most direct and widely employed methods for the synthesis of this compound is through the use of the chiral pool, which involves utilizing readily available enantiomerically pure starting materials. A patented method exemplifies this approach by starting from a D-amino acid ester, thereby setting the desired stereochemistry from the outset.

A key advantage of this strategy is the high degree of stereocontrol, which directly translates to a high enantiomeric excess in the final product. The reaction sequence typically involves the formation of a diamine intermediate followed by an intramolecular cyclization to yield the piperazinone ring.

Experimental Protocol: Synthesis of this compound from a D-Amino Acid Ester

This protocol is based on the methodology described in patent CN108129404B.[5]

Step 1: Synthesis of the Chiral Diamine Intermediate

-

In a suitable reaction vessel, dissolve the D-amino acid ester (e.g., D-alanine methyl ester) in an alcohol solvent (e.g., methanol).

-

Add a reducing agent to the solution.

-

Cool the reaction mixture to a temperature between -10 °C and 0 °C. This temperature control is critical to prevent the over-reduction of the aldehyde group to an alcohol.

-

Slowly add a solution of N-protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde) to the reaction mixture while maintaining the temperature.

-

Stir the reaction at this temperature until the reductive amination is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, work up the reaction mixture to isolate the chiral diamine derivative. Purification can be achieved by column chromatography.

Step 2: Deprotection and Intramolecular Cyclization

-

Dissolve the purified chiral diamine derivative in an alcohol solvent (e.g., methanol).

-

Add a palladium on carbon (Pd/C) catalyst to the solution.

-

Subject the reaction mixture to hydrogenation (H₂) at a suitable pressure (e.g., 1.8 MPa) and temperature (e.g., 10-30 °C). This step serves to remove the protecting group (e.g., Cbz) and facilitate the intramolecular cyclization.

-

Monitor the reaction for completion using HPLC.

-

Once the reaction is complete, filter off the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid with high purity and enantiomeric excess (typically >98% ee).[1][5]

Other Asymmetric Strategies

While the chiral pool approach is highly effective, other asymmetric strategies have also been explored for the synthesis of chiral piperazinones:

-

Chiral Auxiliaries: This method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is established, the auxiliary is removed. For instance, (R)-phenylglycinol has been used as a chiral auxiliary to control the stereochemistry during the synthesis of chiral piperazines.[2]

-

Chiral Resolution: This classical technique involves the separation of a racemic mixture of 3-methylpiperazin-2-one into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful tool for separating enantiomers and confirming enantiomeric purity.[2]

The choice between these methods often involves a trade-off. Chiral resolution, while effective, results in a theoretical maximum yield of 50% for the desired enantiomer. In contrast, asymmetric synthesis from the chiral pool or using chiral auxiliaries can, in principle, convert all of the starting material into the desired enantiomer, making it a more atom-economical approach for large-scale production.

Applications in Drug Discovery and Development: A Case Study of Fezolinetant

The utility of this compound as a chiral building block is powerfully demonstrated by its role in the synthesis of Fezolinetant , an FDA-approved non-hormonal treatment for moderate to severe hot flashes associated with menopause.[6] Fezolinetant is a neurokinin 3 (NK3) receptor antagonist, and its efficacy is dependent on the specific stereochemistry of the molecule.

The synthesis of Fezolinetant highlights the strategic importance of this compound. A reported synthetic route starts with the commercially available, N-protected derivative, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one.[6] This intermediate undergoes a series of transformations to construct the final complex structure of Fezolinetant. Another patented route starts directly from (R)-3-methylpiperazinone, which is first acylated and then further elaborated.[6]

The "magic methyl" group at the C3 position of the piperazinone ring in Fezolinetant is crucial for its bioactivity, as it influences the amide orientation in the bioactive conformation, thereby enhancing its binding to the NK3 receptor.[6]

Logical Workflow: this compound in the Synthesis of Fezolinetant

Caption: Synthetic pathway from this compound to Fezolinetant.

Beyond Fezolinetant, derivatives of this compound have shown promise in other therapeutic areas:

-

Anticancer Research: N-methyl piperazine derivatives have demonstrated cytotoxic activity against various human cancer cell lines, suggesting a potential mechanism of action involving the inhibition of the epidermal growth factor receptor (EGFR).[2]

-

Antimicrobial Agents: The piperazine moiety is a recognized pharmacophore in many antibiotics, and derivatives of this compound have exhibited notable antimicrobial properties.[2]

Conclusion: A Versatile and Indispensable Chiral Building Block

This compound stands out as a chiral building block of significant value to the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical nature provide a robust platform for the synthesis of complex, single-enantiomer drugs. The successful development of Fezolinetant serves as a compelling testament to the pivotal role of this building block in creating innovative medicines that address unmet medical needs. As the demand for stereochemically pure and structurally diverse drug candidates continues to grow, the importance of this compound in the drug discovery and development pipeline is set to expand further. The synthetic methodologies outlined in this guide provide a practical framework for researchers and scientists to harness the full potential of this indispensable chiral synthon.

References

- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 2. This compound|CAS 922178-61-8 [benchchem.com]

- 3. This compound | 922178-61-8 [chemicalbook.com]

- 4. This compound CAS 922178-61-8 [homesunshinepharma.com]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of the Piperazin-2-one Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction

While (R)-3-Methylpiperazin-2-one is primarily recognized as a chiral building block in medicinal chemistry, the broader piperazin-2-one core is a "privileged structure" of significant interest in drug discovery and development.[1][2] Piperazine and its derivatives, including piperazin-2-ones, are integral to a wide array of therapeutic agents due to their favorable pharmacokinetic properties and ability to interact with various biological targets.[3][4] This technical guide provides an in-depth overview of the biological significance of the piperazin-2-one scaffold, with a specific focus on its role in the development of anticancer agents through the inhibition of farnesyltransferase.

Anticancer Activity: Targeting the Ras Signaling Pathway

A notable mechanism of action for several piperazin-2-one derivatives is the inhibition of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins.[1][2] Ras proteins are critical components of signaling pathways that regulate cell growth and differentiation.[5] In many forms of cancer, mutations in Ras genes lead to its persistent activation, driving uncontrolled cell proliferation.[1] By inhibiting FTase, piperazin-2-one derivatives can prevent the farnesylation of Ras, thereby blocking its localization to the plasma membrane and disrupting the downstream signaling cascade.[1][6]

Quantitative Data: Farnesyltransferase Inhibition

The following table summarizes the in vitro inhibitory activity of a representative macrocyclic piperazinone derivative against farnesyltransferase and geranylgeranyltransferase-I, as well as its effect on protein prenylation in cell culture.

| Compound | FTase IC50 (nM) | GGTase-I IC50 (nM) | PFT IC50 (nM) | PGGT IC50 (nM) |

| Macrocyclic Piperazinone 3o | 0.53 | 11 | 0.2 | 14 |

| Data sourced from a study on macrocyclic piperazinone compounds.[7] |

Signaling Pathway: Inhibition of Ras Farnesylation

The following diagram illustrates the role of farnesyltransferase in the Ras signaling pathway and the point of intervention for piperazin-2-one-based inhibitors.

Caption: Inhibition of Farnesyltransferase by Piperazin-2-one Derivatives.

Experimental Protocols

This section provides a detailed methodology for a farnesyltransferase inhibition assay, a common method for evaluating the potency of compounds like piperazin-2-one derivatives.

Farnesyltransferase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against human farnesyltransferase.

Materials:

-

Human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP), [3H]-labeled

-

Biotinylated lamin B peptide substrate (biotin-YRASNRSCAIM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 20 mM KCl, 10 mM MgCl2, 5 mM DTT)

-

Test compound (piperazin-2-one derivative) dissolved in DMSO

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

96-well microtiter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture by combining the assay buffer, biotinylated lamin B peptide, and human FTase in a 96-well microtiter plate.

-

Add the test compound at various concentrations to the wells. Include a control with DMSO only (no inhibitor).

-

Initiate the enzymatic reaction by adding [3H]-labeled farnesyl pyrophosphate to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution containing EDTA.

-

Add streptavidin-coated SPA beads to each well and incubate to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of farnesylated peptide produced.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Broader Biological Activities

Beyond anticancer applications, the piperazine and piperazin-2-one scaffolds are found in compounds with a wide range of biological activities, including:

-

Antimicrobial and Antibacterial: The piperazine moiety is a recognized pharmacophore in many antibiotics, and its derivatives have shown notable antimicrobial properties.[8]

-

Neuroprotective: Piperazine derivatives have been investigated for their potential in treating neurodegenerative diseases.[1]

-

Antiviral: Certain piperazin-2-one derivatives have demonstrated anti-HIV activity.[6]

-

Enzyme Inhibition: These scaffolds are present in inhibitors of various other enzymes beyond farnesyltransferase.[1]

Conclusion

This compound serves as a valuable chiral intermediate for the synthesis of complex drug candidates. The broader piperazin-2-one scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. A key area of interest is the development of piperazin-2-one-based farnesyltransferase inhibitors as potential anticancer agents that target the Ras signaling pathway. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals working with this important class of compounds.

References

- 1. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Macrocyclic piperazinones as potent dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (R)-3-Methylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the chiral building block, (R)-3-Methylpiperazin-2-one. This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of pharmacologically active molecules where stereochemistry is crucial for therapeutic efficacy.[1][2] This document collates available spectroscopic data, outlines detailed experimental protocols, and presents visual workflows to support research and development activities.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the available quantitative data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.48 | s | NH (amide) |

| 3.58 - 3.52 | m | CH₂ (piperazine) |

| 3.49 - 3.42 | m | CH₂ (piperazine) |

| 3.35 - 3.29 | m | CH (piperazine) |

| 3.19 - 3.14 | m | CH₂ (piperazine) |

| 3.06 - 2.99 | m | CH₂ (piperazine) |

| 2.12 | s | NH (amine) |

| 1.42 - 1.40 | d | CH₃ |

| Solvent: CDCl₃, Frequency: 400MHz[3] |

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical)

No experimental ¹³C NMR data for this compound was found in the searched literature. The following are typical chemical shift ranges for carbons in a piperazin-2-one ring system based on data for similar structures.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (amide) |

| ~50-60 | CH (chiral center) |

| ~40-50 | CH₂ (piperazine) |

| ~40-50 | CH₂ (piperazine) |

| ~15-25 | CH₃ |

Table 3: Mass Spectrometry Data

| m/z Ratio | Ion Species |

| 115.16 | [M+H]⁺ |

| 137.15 | [M+Na]⁺ |

| Ionization Method: Electrospray (ES+)[3] |

Table 4: FT-IR Spectroscopic Data (Predicted)

No experimental FT-IR spectrum for this compound was found in the searched literature. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200-3500 | N-H (amine/amide) | Stretching |

| 2800-3000 | C-H (alkyl) | Stretching |

| 1630-1680 | C=O (lactam) | Stretching |

| 1199-1323 | C-N | Stretching |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis and Purification

A common synthetic route to this compound involves the cyclization of a protected amino acid derivative. The following protocol is adapted from a patented synthesis.[3]

-

Reaction Setup : To a solution of 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol, add 3g of palladium on carbon (Pd/C).

-

Hydrogenation : Introduce hydrogen gas to a pressure of 1.8 MPa and stir the reaction mixture at room temperature overnight.

-

Monitoring : Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).

-

Work-up : Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/methanol (9/1) to yield the final product as a white solid.[3]

Spectroscopic Analysis

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Set the spectral width to cover the range of 0-200 ppm. Use a proton-decoupled pulse sequence.

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ions (e.g., 50-200 m/z).

-

Data Analysis : Identify the molecular ion peaks, such as the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺, to confirm the molecular weight of the compound.

-

Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

-

Acquisition : Place the sample in the FT-IR spectrometer and record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, and C=O stretching vibrations.

Visualized Workflows

Synthesis and Purification Workflow

References

An In-depth Technical Guide to the Solubility and Stability of (R)-3-Methylpiperazin-2-one

This guide provides a comprehensive technical overview of the critical physicochemical properties of (R)-3-Methylpiperazin-2-one, a chiral building block of significant interest in contemporary drug discovery and development.[1] Intended for researchers, medicinal chemists, and formulation scientists, this document delves into the core principles and practical methodologies for assessing the solubility and stability of this important synthetic intermediate. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Part 1: Foundational Understanding of this compound

This compound is a heterocyclic compound featuring a piperazinone core with a chiral center at the 3-position. Its molecular formula is C₅H₁₀N₂O, and it has a molecular weight of 114.15 g/mol .[2][3][4][5] The presence of both a lactam and a secondary amine within its structure imparts a unique combination of polarity and hydrogen bonding capabilities, which are central to its solubility and stability profiles. As a chiral molecule, its specific stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals, where the desired therapeutic effect is often dependent on a single enantiomer.[1][6]

A foundational understanding of the physicochemical properties of this compound is paramount for its effective application in drug development. These properties dictate its behavior in various solvent systems, its compatibility with other excipients, and its shelf-life, all of which are critical considerations for the development of safe and efficacious drug products.

Part 2: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability. For this compound, a comprehensive understanding of its solubility in various aqueous and organic media is essential for its use in synthetic reactions and for the formulation of any subsequent drug substance.

Theoretical Considerations

The solubility of this compound is governed by its molecular structure. The presence of two nitrogen atoms and a carbonyl group allows for hydrogen bonding with protic solvents like water and alcohols. The methyl group introduces a degree of lipophilicity. The pKa of the secondary amine will significantly influence its solubility in aqueous solutions of varying pH.

Reported Solubility Data

Publicly available data indicates that this compound is "freely soluble" in water, with a calculated solubility of 302 g/L at 25 °C.[7] However, for pharmaceutical development, a more detailed and experimentally verified solubility profile across a range of relevant solvents is necessary.

Experimental Determination of Solubility

A robust determination of solubility involves equilibrium solubility studies. The following protocol outlines a standard procedure for generating a comprehensive solubility profile.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested (e.g., water, pH buffers from 1.2 to 7.4, ethanol, propylene glycol, etc.).

-

Add a precise volume of the respective solvent to each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

-

Construct a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the original undiluted supernatant by applying the dilution factor. Express the solubility in units such as mg/mL or g/L.

-

Data Presentation: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (g/L) |

| Purified Water | 25 | Experimental Data |

| pH 1.2 Buffer | 25 | Experimental Data |

| pH 4.5 Buffer | 25 | Experimental Data |

| pH 6.8 Buffer | 25 | Experimental Data |

| pH 7.4 Buffer | 25 | Experimental Data |

| Ethanol | 25 | Experimental Data |

| Propylene Glycol | 25 | Experimental Data |

| Purified Water | 37 | Experimental Data |

| pH 7.4 Buffer | 37 | Experimental Data |

Note: The table should be populated with experimentally determined values.

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Part 3: Stability Profile of this compound

The chemical stability of a compound is a critical quality attribute that influences its shelf-life, storage conditions, and potential for the formation of degradation products, which could have safety implications. While general information suggests that this compound is stable under recommended storage conditions, a thorough investigation under stressed conditions is necessary to understand its degradation pathways.[11]

Potential Degradation Pathways

Based on the chemistry of piperazine and related lactams, several degradation pathways can be anticipated:

-

Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening and the formation of an amino acid derivative.

-

Oxidation: The secondary amine is a potential site for oxidation. Oxidative degradation of piperazine has been shown to yield products such as ethylenediamine, 2-oxopiperazine, and formylpiperazine.[12]

-

Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo complex degradation reactions, including ring-opening and the formation of various byproducts.[13][14][15]

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions:

-

Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Expose the solutions to a range of stress conditions:

-

Acidic: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic: 0.1 N NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Include a control sample stored under normal conditions.

-

-

Time Points:

-

Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Analyze the samples using a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradation peaks.

-

Couple the HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products, which will aid in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and, where possible, quantify the major degradation products.

-

Data Presentation: Forced Degradation of this compound

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (RRT) |

| 0.1 N HCl, 60 °C | 24 h | Experimental Data | Experimental Data |

| 0.1 N NaOH, RT | 24 h | Experimental Data | Experimental Data |

| 3% H₂O₂, RT | 24 h | Experimental Data | Experimental Data |

| 80 °C (Solution) | 24 h | Experimental Data | Experimental Data |

| Photolytic (UV) | 24 h | Experimental Data | Experimental Data |

Note: RRT refers to the Relative Retention Time of the degradation product with respect to the parent peak.

Visualization: Forced Degradation Study Workflow

References

- 1. This compound|CAS 922178-61-8 [benchchem.com]

- 2. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 922178-61-8 [chemicalbook.com]

- 4. This compound CAS 922178-61-8 [homesunshinepharma.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 7. CAS # 922178-61-8, this compound - chemBlink [chemblink.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. chemicalbook.com [chemicalbook.com]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide on (R)-3-Methylpiperazin-2-one: A Chiral Intermediate in Drug Discovery

(R)-3-Methylpiperazin-2-one is a chiral heterocyclic derivative primarily utilized as a key synthetic intermediate and building block in medicinal chemistry and drug discovery.[1][2] While it does not have a well-characterized mechanism of action on its own, its structural motif is integral to a variety of pharmacologically active compounds. This guide provides an overview of its role in the development of therapeutic agents, its physicochemical properties, and relevant synthetic methodologies.

Physicochemical Properties

This compound is a white to off-white powder.[3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | [2][4][5] |

| Molecular Weight | 114.15 g/mol | [2][4][5] |

| CAS Number | 922178-61-8 | [1][5] |

| Boiling Point | 289.6°C at 760 mmHg | [3] |

| Density | 0.992 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [5][6] |

| logP | -0.7 to -0.9057 | [5][6] |

Role in Synthesis of Bioactive Molecules

The primary significance of this compound lies in its function as a chiral scaffold. The piperazine and piperazinone structures are crucial fragments in many drug molecules, contributing to favorable pharmacodynamic and pharmacological profiles.[1][7] The defined (R)-configuration at the C3 position is critical for developing single-enantiomer drugs, where stereochemistry dictates the interaction with biological targets and therapeutic efficacy.[1][4]

Below is a diagram illustrating the role of this compound as a precursor in the synthesis of various classes of potentially active pharmaceutical ingredients.

References

- 1. This compound|CAS 922178-61-8 [benchchem.com]

- 2. This compound | 922178-61-8 [chemicalbook.com]

- 3. This compound CAS 922178-61-8 [homesunshinepharma.com]

- 4. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 5. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

role of piperazinone core in medicinal chemistry

An In-Depth Technical Guide on the Piperazinone Core in Medicinal Chemistry

Abstract

The piperazinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and "privileged" status. This guide provides an in-depth exploration of the piperazinone core, delving into its fundamental chemical properties, diverse synthetic routes, and profound impact on drug discovery across a spectrum of therapeutic areas. We will dissect its role in shaping the pharmacokinetic and pharmacodynamic profiles of drug candidates, supported by mechanistic insights and illustrative case studies of key approved drugs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a foundational understanding and advanced insights into the strategic application of this pivotal heterocyclic motif.

The Piperazinone Core: A Privileged Scaffold

The 2-piperazinone ring is a six-membered heterocyclic structure containing two nitrogen atoms, one of which is an amide. This arrangement confers a unique combination of properties that make it a highly attractive scaffold in drug design.

Structural and Physicochemical Properties

The piperazinone core's power lies in its finely tuned structural and electronic features:

-

Conformational Rigidity: The partial double-bond character of the amide bond restricts free rotation, leading to a more defined and predictable three-dimensional conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, often resulting in higher binding affinity.

-

Hydrogen Bonding Capabilities: The core features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form crucial interactions with protein active sites.

-

Dipole Moment: The amide moiety introduces a significant dipole moment, which can influence molecular recognition and solubility.

-

Tunable Substitution Vectors: The piperazinone ring typically offers multiple points for chemical modification (at the nitrogen atoms and the carbon backbone). This allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The "Privileged Scaffold" Concept